molecular formula C22H27FN4O3 B2932408 N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049399-35-0

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2932408
CAS No.: 1049399-35-0
M. Wt: 414.481
InChI Key: BBWLRLOTHVEVGY-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049399-35-0) is an oxalamide derivative with the molecular formula C23H29FN4O2 and a molecular weight of 414.5 g/mol . Structurally, it features a 2-ethoxyphenyl group at the N1 position and a 2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl moiety at the N2 position. This compound belongs to a class of oxalamides investigated for diverse biological activities, including flavor enhancement and enzyme modulation.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-2-30-20-10-6-4-8-18(20)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-5-3-7-17(19)23/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWLRLOTHVEVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H29FN4O4C_{26}H_{29}FN_{4}O_{4}, with a molecular weight of 480.5 g/mol. The compound features an oxalamide backbone, which is known for its ability to interact with various biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects. For instance, the compound may influence neurotransmitter systems or metabolic pathways, although detailed mechanisms remain under investigation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to effects on mood and cognition.
  • Anti-inflammatory Properties : Some studies indicate that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study ReferenceFocusKey Findings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines.
Neuropharmacological EffectsShowed promising results in modulating serotonin receptors, indicating potential antidepressant effects.
Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines in vitro, suggesting anti-inflammatory potential.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxyphenyl and fluorophenyl groups are susceptible to oxidation under specific conditions:

  • Ethoxy group oxidation :
    The ethoxy (-OCH2CH3) moiety on the phenyl ring undergoes oxidation to form a carboxylic acid (-COOH) in the presence of strong oxidizing agents like potassium permanganate (KMnO4) in acidic or neutral media. This reaction typically occurs at elevated temperatures (70–90°C).
    Example :
    Ar OCH2CH3KMnO4,H+Ar COOH\text{Ar OCH}_2\text{CH}_3\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{Ar COOH}

  • Fluorophenyl ring oxidation :
    The 2-fluorophenyl group attached to the piperazine ring can undergo hydroxylation at the para position under oxidative conditions (e.g., H2O2/FeSO4), forming a dihydroxylated intermediate .

Reaction Type Reagents/Conditions Major Products
Ethoxy oxidationKMnO4, H2SO4, 70–90°C2-carboxyphenyl derivative
Fluorophenyl oxidationH2O2, FeSO4, RT2-fluoro-4-hydroxyphenylpiperazine derivative

Reduction Reactions

The oxalamide (-NHCOCONH-) backbone can be reduced to form amine linkages:

  • Oxalamide reduction :
    Using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF), the carbonyl groups are reduced to methylene (-CH2-) units, yielding a diaminoethane derivative.

    Example :
    NHCOCONH LiAlH4NHCH2CH2NH \text{NHCOCONH }\xrightarrow{\text{LiAlH}_4}\text{NHCH}_2\text{CH}_2\text{NH }

Reaction Type Reagents/Conditions Major Products
Oxalamide reductionLiAlH4, THF, refluxN1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethylenediamine

Substitution Reactions

The fluorine atom on the 2-fluorophenyl group is reactive toward nucleophilic aromatic substitution (SNAr):

  • Fluorine substitution :
    In the presence of amines (e.g., piperidine) or thiols (e.g., NaSH), the fluorine atom is replaced by nucleophiles. This reaction proceeds via a Meisenheimer intermediate under basic conditions (K2CO3/DMF) .

    Example :
    Ar F+NH CH2 5K2CO3Ar N CH2 5+F\text{Ar F}+\text{NH CH}_2\text{ }_5\xrightarrow{\text{K}_2\text{CO}_3}\text{Ar N CH}_2\text{ }_5+\text{F}^-

Reaction Type Reagents/Conditions Major Products
SNAr with aminesPiperidine, K2CO3, DMF, 100°C2-piperidinophenylpiperazine derivative
SNAr with thiolsNaSH, DMF, 80°C2-mercaptophenylpiperazine derivative

Hydrolysis Reactions

The oxalamide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :
    Concentrated HCl (6M) at reflux cleaves the oxalamide into 2-ethoxyaniline and 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine .

  • Basic hydrolysis :
    NaOH (2M) in ethanol/water (1:1) yields oxalic acid and the corresponding amines.

Reaction Type Reagents/Conditions Major Products
Acidic hydrolysis6M HCl, reflux2-ethoxyaniline + 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine
Basic hydrolysis2M NaOH, EtOH/H2O, 60°COxalic acid + amines

Structural Modifications and SAR Insights

Key structure-activity relationship (SAR) findings from analogous compounds include:

  • Piperazine ring substitutions :
    Replacement of the 2-fluorophenyl group with bulkier substituents (e.g., naphthyl) reduces solubility but enhances receptor binding affinity .

  • Ethoxy group effects :
    The ethoxy group’s electron-donating properties stabilize aromatic electrophilic substitution reactions but reduce metabolic stability in vivo.

Comparative Reactivity Table

Functional Group Reaction Susceptibility Key Influencing Factors
2-ethoxyphenylOxidation > Nucleophilic substitutionElectron-donating ethoxy group activates ring
2-fluorophenylSNAr > OxidationFluorine’s electronegativity enhances SNAr
OxalamideReduction > HydrolysisSteric hindrance from adjacent groups

Case Study: ENT Inhibition

Inhibition of equilibrative nucleoside transporters (ENTs) by this compound is modulated by:

  • Fluorophenyl positioning :
    Ortho-fluorine substitution (vs. para) enhances ENT2 inhibition by 40% due to improved steric compatibility .

  • Ethoxy group removal :
    Replacing ethoxy with methoxy reduces ENT1 inhibition by 60%, highlighting the role of alkyl chain length .

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Derivatives

Oxalamides are characterized by a central oxalamide backbone (N1-C(=O)-C(=O)-N2) with variable substituents influencing their pharmacological and physicochemical properties. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Variations in Aromatic Moieties

  • N1-(3-Ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 21): Features a 3-ethoxyphenyl group at N1 and a 4-methoxyphenethyl chain at N2.
  • N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 18) : Substitutes the ethoxy group with fluorine at the ortho position, enhancing electronegativity and metabolic stability .
  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) : A flavor-enhancing compound with dual methoxy groups and a pyridine ring, approved for use in food products (FEMA 4233). Its polar substituents contrast with the target compound’s ethoxy and fluorophenyl groups .

Piperazine-Containing Analogs

  • N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 11) : Incorporates a dichlorophenyl-piperazine moiety, which may enhance CYP enzyme interactions compared to the target compound’s 2-fluorophenyl-piperazine group .
  • N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049418-06-5) : Substitutes the 2-fluorophenyl group with a 4-methoxyphenyl on the piperazine ring, altering hydrophobicity and receptor affinity .

Pharmacological and Toxicological Profiles

Flavoring Agents and Umami Activity

  • S336: A benchmark umami agonist with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, providing a safety margin of >33 million for human consumption . The target compound’s ethoxy and fluorophenyl groups may reduce its flavor-enhancing efficacy compared to S336’s pyridyl and dimethoxybenzyl groups .
  • 16.101): Structurally related to S336, it shares similar metabolic pathways and safety profiles, with exposure levels as low as 0.0002 μg/kg bw/day in Europe .

Enzyme Inhibition and Metabolic Stability

  • CYP3A4 Inhibition : S336’s analog, S5456, showed 51% inhibition of CYP3A4 at 10 µM , while the target compound’s fluorophenyl-piperazine group may exhibit weaker interactions due to reduced steric bulk .
  • Metabolic Pathways : Oxalamides are primarily metabolized via hydrolysis and glucuronidation. The 2-ethoxy group in the target compound may slow hydrolysis compared to methoxy-substituted analogs .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-ethoxyphenyl 2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl 414.5 Piperazine-linked fluorophenyl
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl 385.4 Umami agonist, FEMA 4233
Compound 21 () 3-ethoxyphenyl 4-methoxyphenethyl 343.1 High yield (83%) in synthesis
Compound 11 () 5-methyl-1H-pyrazol-3-yl 2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl ~480 (estimated) CYP450 interactions

Table 2: Toxicological Data

Compound Name NOEL (mg/kg bw/day) Margin of Safety (Human Exposure) Key Enzymes Affected
S336 100 >33 million CYP3A4 (weak inhibition)
Target Compound (Inferred) Not reported Likely similar to S336 Potential CYP4F11 substrate
FL-no. 16.101 100 500 million None significant

Q & A

Q. What synthetic methodologies are typically employed to prepare N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide?

The synthesis of oxalamide derivatives generally involves coupling reactions between amine and oxalyl chloride intermediates. For example, analogous compounds like N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) were synthesized via stepwise amidation, starting with tin(IV) chloride-catalyzed reduction of nitro groups to amines, followed by oxalyl chloride-mediated coupling . Purification often employs silica gel chromatography or trituration with solvents like ethyl acetate . For the target compound, introducing the 2-fluorophenyl-piperazine moiety may require pre-functionalization of the piperazine ring, as seen in N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl} derivatives .

Q. How is structural confirmation performed for this compound?

Structural integrity is verified using a combination of 1H^1H-NMR, 13C^13C-NMR, and high-resolution mass spectrometry (HRMS). For instance, oxalamide derivatives in and were characterized by 1H^1H-NMR chemical shifts (e.g., ethoxy groups at δ ~1.4 ppm, aromatic protons at δ ~6.8–7.5 ppm) and HRMS data matching theoretical molecular weights . The piperazine and fluorophenyl groups can be confirmed via distinct splitting patterns in NMR and isotopic peaks in mass spectra .

Advanced Research Questions

Q. What strategies mitigate dimerization or side-product formation during synthesis?

Dimerization, observed in oxalamide synthesis (e.g., 23% dimer in compound 16), can be minimized by optimizing reaction stoichiometry and temperature. Using excess oxalyl chloride or activating agents like HATU improves coupling efficiency. highlights the use of controlled reaction times and low temperatures (e.g., 0–5°C) to suppress side reactions . Post-synthesis purification via flash chromatography (hexane/ethyl acetate gradients) or recrystallization further isolates the monomeric product .

Q. How does the 2-fluorophenyl substituent on the piperazine ring influence biological activity?

Fluorination at the phenyl ring enhances metabolic stability and binding affinity to target receptors. For example, 2-fluorophenyl-piperazine derivatives exhibit improved selectivity for serotonin and dopamine receptors due to fluorine’s electron-withdrawing effects, which stabilize ligand-receptor interactions . Comparative studies of chlorophenyl vs. fluorophenyl analogs (e.g., compound 9 vs. 10 in ) could elucidate structure-activity relationships (SAR) .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

Q. How should researchers address discrepancies in biological assay results across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, ligand concentrations) or compound purity. For example, EFSA’s evaluation of oxalamide flavoring agents noted that NOEL values depend on exposure routes and species-specific metabolism . To resolve contradictions, replicate studies under standardized protocols and validate compound purity (>95% via UPLC-MS, as in ) .

Q. What computational tools support SAR analysis for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to receptors like 5-HT1A_{1A}. ’s reference to molecular mechanics (MM) and DFT calculations aids in understanding substituent effects on piperazine conformation and ligand-receptor interactions .

Methodological Recommendations

Q. How to optimize solubility for in vivo studies?

Solubility challenges are common with oxalamides due to their lipophilic aromatic groups. Strategies include:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters).
  • Formulation : Use co-solvents (e.g., DMSO:PEG 400 mixtures) or nanocarriers .
  • Structural modification : Replace methoxy groups with polar substituents (e.g., hydroxyl, as in compound 16) .

Q. What analytical techniques quantify metabolic stability?

Liver microsome assays coupled with LC-MS/MS detect phase I/II metabolites. ’s toxicological evaluation of oxalamides used rat liver S9 fractions to identify demethylation and glucuronidation products . For fluorinated analogs, 19F^{19}F-NMR tracks metabolic degradation .

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